molecular formula C15H22N2O3 B7576332 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid

3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid

Cat. No. B7576332
M. Wt: 278.35 g/mol
InChI Key: GQSIEVHQUFQLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid, also known as MPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is a potent inhibitor of cyclooxygenase (COX) enzymes and is commonly used as a research tool in various scientific studies. The purpose of

Mechanism of Action

The mechanism of action of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are lipid mediators that play a key role in the regulation of inflammation, pain, fever, and platelet aggregation. By inhibiting COX enzymes, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid reduces the production of these mediators and thereby reduces inflammation, pain, and fever, and inhibits platelet aggregation.
Biochemical and Physiological Effects:
3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of inflammation, pain, fever, and platelet aggregation. 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Advantages and Limitations for Lab Experiments

3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes and is widely available. 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is also relatively stable and has a long half-life, which allows for prolonged inhibition of COX enzymes. However, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid also has some limitations. It has been shown to have some off-target effects, such as inhibition of lipoxygenase enzymes and activation of peroxisome proliferator-activated receptors (PPARs). Additionally, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has poor solubility in water, which can limit its use in some experimental systems.

Future Directions

There are several future directions for research on 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which are involved in inflammation and pain. Another area of interest is the development of novel formulations of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid that improve its solubility and bioavailability. Additionally, 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid has potential therapeutic applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid involves the reaction of 2-(methylamino)-2-oxoacetic acid methyl ester with 1-phenylethylamine, followed by the reaction of the resulting product with methyl iodide. The final product is obtained by hydrolysis of the methyl ester group using sodium hydroxide.

Scientific Research Applications

3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is widely used in scientific research as a tool to investigate the role of COX enzymes in various physiological and pathological processes. It has been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins and thromboxanes. 3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid is also used to study the effects of COX inhibition on inflammation, pain, fever, and platelet aggregation.

properties

IUPAC Name

3-[methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-12(13-7-5-4-6-8-13)17(3)14(18)11-16(2)10-9-15(19)20/h4-8,12H,9-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSIEVHQUFQLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)CN(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid

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